2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiadiazole Group: The thiadiazole moiety is introduced via a cyclization reaction involving a precursor containing sulfur and nitrogen atoms.
Bromination and Fluorination: The aromatic ring is functionalized with bromine and fluorine atoms through halogenation reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiadiazole and azetidine moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Cyclization Reactions: Cyclization can be facilitated by acids, bases, or metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenyl derivatives: Compounds with similar aromatic ring substitutions.
Thiadiazole-containing compounds: Molecules featuring the thiadiazole moiety.
Azetidine derivatives: Compounds with the azetidine ring structure.
Uniqueness
2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN4OS/c1-8-18-19-14(22-8)20-6-11(7-20)17-13(21)4-9-2-3-10(16)5-12(9)15/h2-3,5,11H,4,6-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZYNKKEWUZVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)CC3=C(C=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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